
ETC-206
Übersicht
Beschreibung
ETC-206 is a selective small-molecule inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2), which regulate the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a critical mediator of cap-dependent mRNA translation in cancer cells . Developed by AUM Biosciences in collaboration with Singapore’s Agency for Science, Technology, and Research (A*STAR), this compound entered Phase I clinical trials in 2016 and is currently in Phase III trials for metastatic colorectal cancer (mCRC) in combination with pembrolizumab or irinotecan . Its mechanism involves blocking MNK1/2 activity, thereby suppressing eIF4E phosphorylation (p-eIF4E), which is implicated in tumor proliferation, metastasis, and immune evasion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ETC-206 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, purification systems, and stringent quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ETC-206 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere in Gegenwart von Nukleophilen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: In der Regel beinhalten Nukleophile wie Amine oder Thiole bei milden bis moderaten Temperaturen.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Oftmals werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Hauptprodukte: Die aus diesen Reaktionen resultierenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren können .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
ETC-206 exhibits potent inhibitory activity against MNK1 and MNK2, with half-maximal inhibitory concentration (IC50) values of 64 nM and 86 nM, respectively . The compound's selectivity was confirmed through assays involving 414 recombinant human kinases, where only 38 kinases were inhibited by more than 50% at a concentration of 10 µM .
Key Features:
- Selectivity: Highly selective for MNK1/2.
- Safety Profile: Demonstrated safety and tolerability in clinical trials without significant adverse events .
- Pharmacokinetics: Favorable pharmacokinetic parameters have been established, supporting its potential for clinical use .
Clinical Applications
This compound is currently being investigated in various clinical settings:
- Metastatic Colorectal Cancer: A Phase 2 trial is ongoing to evaluate this compound in combination with pembrolizumab or irinotecan (NCT05462236) .
- Chronic Myeloid Leukemia (CML): Preclinical studies have shown that this compound can induce tumor regression when combined with dasatinib in murine models of blast crisis CML .
- Non-Small Cell Lung Cancer (NSCLC): There are indications that this compound may enhance progression-free survival when combined with PD-1/PD-L1 inhibitors .
Case Study 1: Efficacy in Preclinical Models
In a study involving K562-eIF4E cell lines and primary human peripheral blood mononuclear cells (PBMCs), this compound demonstrated a concentration-dependent inhibition of phosphorylated eIF4E levels, a crucial biomarker for target engagement. The IC50 for p-eIF4E was determined to be approximately 0.8 µM in K562 cells and about 1.7 µM in PBMCs . This study underscores the compound's potential as an effective therapeutic agent targeting cancer cell growth mechanisms.
Case Study 2: Weight Management in Animal Models
Another preclinical investigation assessed the effects of this compound on weight gain induced by a high-fat diet (HFD) in mice. The study revealed that administration of this compound at a dose of 100 mg/kg daily prevented HFD-induced weight gain, indicating its potential role in metabolic regulation as well as cancer therapy .
Data Tables
Property | Value |
---|---|
IC50 for MNK1 | 64 nM |
IC50 for MNK2 | 86 nM |
Safety Profile | Well tolerated |
Ongoing Trials | Metastatic colorectal cancer (NCT05462236) |
Study Subject | Findings |
---|---|
K562-eIF4E Cell Lines | IC50 for p-eIF4E: 0.8 µM |
Mouse Models | Prevented weight gain |
Wirkmechanismus
ETC-206 exerts its effects by selectively inhibiting MNK1 and MNK2, which are involved in the phosphorylation of eIF4E. This inhibition disrupts the eIF4E-mediated translation of oncogenic proteins, leading to reduced cell proliferation and tumor growth . The compound’s mechanism of action involves binding to the active sites of MNK1 and MNK2, preventing their interaction with eIF4E .
Vergleich Mit ähnlichen Verbindungen
Key Pharmacological Properties
- IC50 Values : MNK1 = 64 nM; MNK2 = 86 nM .
- Selectivity : >10-fold selectivity over 414 tested kinases, with minimal off-target activity (e.g., RIPK2 IC50 = 610 nM) .
- Half-Life : 25.8 hours in humans, enabling sustained target engagement .
- Clinical Status: Phase III for mCRC; earlier phases demonstrated safety and dose-dependent p-eIF4E inhibition in peripheral blood mononuclear cells (PBMCs) and tumor tissues .
Comparison with Similar MNK1/2 Inhibitors
Pharmacological Profiles
The table below compares ETC-206 with two other MNK inhibitors in clinical development: eFT508 (Tomivosertib) and BAY 1143269 .
Key Findings :
- Potency: eFT508 is more potent against MNK1/2 (sub-nanomolar IC50s) but less selective, with activity against DRAK1 .
- Selectivity : this compound exhibits superior kinase selectivity, critical for minimizing off-target toxicity .
- Half-Life : this compound’s extended half-life supports less frequent dosing compared to eFT508 .
In Vitro and In Vivo Efficacy
In Vitro Activity
This compound demonstrated moderate anti-proliferative effects in hematologic cancer cell lines (IC50 range: 1.71–48.8 μM) but showed strong inhibition of eIF4E phosphorylation (IC50 = 321 nM in HeLa cells) .
In Vivo Tumor Models
- This compound + Dasatinib: In K562-eIF4E xenograft models, this compound (100 mg/kg) combined with dasatinib (2.5 mg/kg) eradicated tumors in 8/8 mice, while monotherapy achieved only 23% tumor growth inhibition (TGI) .
- BAY 1143269 : At 200 mg/kg, BAY 1143269 achieved 46% p-eIF4E inhibition in A549 tumors, significantly lower than this compound’s 70% inhibition at 12.5 mg/kg .
- eFT508 : Showed efficacy in diffuse large B-cell lymphoma (DLBCL) models but required higher doses for sustained target engagement .
Clinical Development and Combination Potential
Key Advantages of this compound :
Biologische Aktivität
ETC-206 is a small molecule developed as a targeted therapy for cancer, specifically designed to inhibit the activity of Mnk1 and Mnk2 kinases. These kinases play a crucial role in the regulation of eIF4E, a protein involved in the translation of oncogenic mRNAs, thus influencing cancer cell proliferation and survival. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in various models, and safety profile based on recent studies.
This compound selectively inhibits Mnk1 and Mnk2 kinases with half-maximal inhibitory concentrations (IC50) of 64 nM and 86 nM, respectively . The inhibition of these kinases leads to decreased phosphorylation of eIF4E, which is critical for the translation of proteins that promote tumor growth. The compound has been shown to reduce levels of pro-inflammatory cytokines and growth factors both in vitro and in vivo, indicating its potential for modulating the tumor microenvironment .
In Vitro Studies
In preclinical studies, this compound demonstrated anti-proliferative effects across various cancer cell lines. A CellTiterGlo assay revealed that the IC50 values for most tumor cell lines fell within the range of 10-45 µM, with only five cell lines exhibiting inhibition below 10 µM . The compound was particularly effective in K562-eIF4E cells, where it achieved over 90% inhibition of phosphorylated eIF4E at concentrations as low as 50 μM .
Table 1: Summary of In Vitro Efficacy
Cell Line | IC50 (µM) |
---|---|
K562-eIF4E | 0.8 |
Primary PBMCs | 1.7 |
Various Tumor Lines | 10-45 |
In Vivo Studies
This compound has also been evaluated in animal models. In a study involving dogs, the compound was administered at varying doses (3, 10, and 30 mg/kg/day). At the highest dose, cardiovascular parameters were affected; however, no significant adverse effects were observed at lower doses during a four-week study . Liver enzyme levels increased at medium to high doses but returned to baseline following drug discontinuation, suggesting a reversible effect on liver function .
Clinical Trials
This compound advanced to first-in-human trials in December 2016. Initial results indicated that it was well tolerated among patients with various solid and liquid tumors . The drug's selective targeting mechanism minimizes damage to normal cells compared to traditional chemotherapies, which often affect both cancerous and healthy tissues.
Safety Profile
The safety profile of this compound has been assessed through multiple studies. While some transient increases in liver enzymes were noted, overall tolerability was favorable. No severe adverse effects were reported in early clinical trials, reinforcing its potential as a viable therapeutic option for cancer patients .
Table 2: Summary of Safety Findings
Parameter | Observation |
---|---|
Liver Enzymes | Increased at higher doses |
Cardiovascular Effects | Notable at 30 mg/kg/day |
Overall Tolerability | Favorable |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for ETC-206, and how do structural modifications influence its pharmacological properties?
this compound is synthesized via a three-step process:
- Step 1 : Conversion of Compound 5 to Intermediate 8 through nitrogen-hydrogen substitution.
- Step 2 : Intermediate 8 undergoes oxygen-to-amine substitution to form Intermediate 8.
- Step 3 : Final functionalization yields this compound, with precise stereochemical control to optimize binding affinity to MNK1/2 . Key parameters: Molecular weight 408.45 g/mol, IC50 values of 64 nM (MNK1) and 86 nM (MNK2) .
Q. What is the mechanism of action of this compound in hematological cancers?
this compound selectively inhibits MNK1/2, blocking phosphorylation of eukaryotic initiation factor 4E (eIF4E) at Ser209. This disrupts oncogenic mRNA translation, reducing proliferation in blood cancer cell lines (e.g., K562, IC50: 0.8 µM) .
Q. How is this compound’s target selectivity validated experimentally?
- Kinase profiling : this compound was tested against 414 human kinases. Only 38 showed >50% inhibition at 10 µM, with MNK1/2 IC50 values 10-fold lower than off-targets (e.g., RIPK2: 610 nM) .
- Cellular assays : Dose-dependent suppression of p-eIF4E in HeLa cells (IC50: 321 nM) confirmed target engagement .
Advanced Research Questions
Q. How do contradictions between in vitro and in vivo efficacy data inform this compound’s therapeutic potential?
- In vitro : this compound inhibits proliferation in 25 blood cancer cell lines (µM range) .
- In vivo : Monotherapy (100 mg/kg) showed minimal tumor growth inhibition (TGI: 23%), but combination with Dasatinib (BCR-ABL1 inhibitor) achieved complete tumor regression in K562 xenografts . Methodological insight : Use syngeneic/patient-derived xenograft models to evaluate tumor microenvironment effects. Prioritize combinatorial screens to identify synergistic partners.
Q. What statistical approaches resolve variability in this compound’s pharmacodynamic (PD) data across tissues?
- Preclinical : GraphPad Prism 7 analyzed p-eIF4E inhibition in murine PBMCs, skin, and tumors. Non-normal distributions required Wilcoxon signed-rank tests .
- Clinical : Human PBMCs showed delayed PD inhibition (24-hour post-dose) despite sustained plasma concentrations (>1.7 µM for 30 hours). Linear mixed models accounted for inter-individual variability .
Q. Why does this compound exhibit divergent PK/PD relationships in murine vs. human models?
- Mice : Rapid p-eIF4E suppression (70% within 1–2 hours) correlates with Cmax (12.5 mg/kg dose) .
- Humans : Delayed PBMC inhibition (24-hour peak) suggests tissue-specific MNK1/2 activation kinetics or protein-binding differences. Recommendation : Use radiolabeled tracers to map tissue distribution .
Q. How can researchers address discrepancies in this compound’s efficacy across cancer subtypes?
- Hypothesis : MNK1/2 dependency varies by genetic context (e.g., eIF4E overexpression in K562 cells ).
- Method : CRISPR-Cas9 knockout of MNK1/2 in resistant cell lines to validate target necessity. RNA-seq identifies compensatory pathways (e.g., mTOR) .
Q. Experimental Design Tables
Q. Critical Research Gaps
- Tissue-specific MNK1/2 signaling : this compound’s inhibition varies in PBMCs (62%), skin (82%), and hair follicles (78%) . Single-cell RNA-seq could elucidate heterogeneity.
- Clinical translation : Phase I data show delayed PD effects in humans vs. mice. Adaptive trial designs (NCT05462236) may optimize dosing schedules .
Eigenschaften
IUPAC Name |
4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c26-15-18-1-3-20(4-2-18)23-16-27-24-10-9-22(17-29(23)24)19-5-7-21(8-6-19)25(30)28-11-13-31-14-12-28/h1-10,16-17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRFPHJSGLYXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=CN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464151-33-4 | |
Record name | ETC-206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464151334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinodasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MND3WX2R7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.